molecular formula C11H14N2O2 B079553 4-(Piperazin-1-yl)benzoic acid CAS No. 85474-75-5

4-(Piperazin-1-yl)benzoic acid

Cat. No. B079553
CAS RN: 85474-75-5
M. Wt: 206.24 g/mol
InChI Key: IAGYKSQGLCAAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)benzoic acid and its derivatives are significant in the realm of chemical synthesis and have been explored for various biological activities. These compounds serve as a scaffold for developing pharmaceuticals and have been studied for their structural and chemical properties.

Synthesis Analysis

The synthesis of 4-(Piperazin-1-yl)benzoic acid derivatives involves reactions between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, leading to products like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (Faizi et al., 2016). These syntheses often employ nucleophilic substitution reactions and are geared towards enhancing biological activity or modifying chemical properties.

Molecular Structure Analysis

The crystal structure of these compounds reveals that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring suggest a semi-rigid structure that may influence the compound's reactivity and interaction with biological targets. For example, the structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid shows dihedral angles of approximately 30 degrees, indicating a specific spatial orientation that could be critical for biological activity (Faizi et al., 2016).

Scientific Research Applications

  • Crystal Structure Analysis : 4-(Piperazin-1-yl)benzoic acid derivatives have been studied for their crystal structure, providing insights into molecular conformations and intermolecular interactions (Faizi et al., 2016).

  • Pharmaceutical Research : Piperazin-1-yl benzoic acid compounds have been investigated for their potential in treating diseases. For example, they are involved in the metabolism of antidepressants (Hvenegaard et al., 2012), and have shown potential in inhibiting cholesterol biosynthesis (Aufenanger et al., 1985). Additionally, they've been explored as neuroleptic agents (Norman et al., 1996), α1-AR antagonists (Li et al., 2008), and antibacterial agents (Mekky & Sanad, 2020).

  • Optical and Luminescent Properties : Studies have focused on the luminescent properties of piperazine substituted compounds, potentially useful in photonic and electronic applications (Gan et al., 2003).

  • Supramolecular Chemistry : Research has also delved into the formation of supramolecular architectures using piperazine and substituted benzoic acids, contributing to the understanding of molecular self-assembly processes (Chen & Peng, 2011).

  • Antidiabetic Compounds : Piperazine derivatives have been identified as promising antidiabetic compounds, with studies exploring their structure-activity relationships (Le Bihan et al., 1999).

  • Antituberculosis Agents : Novel analogues of anti-tuberculosis agents containing piperazin-1-yl benzoic acid have been synthesized, showing improved bioavailability and potent activity against tuberculosis (Tangallapally et al., 2006).

  • Polymorphism and Crystal Engineering : The study of polymorphism in drugs related to piperazine benzoic acid derivatives has been conducted, aiding in the understanding of drug formulation and stability (Braun et al., 2014).

  • Binding Interactions with Proteins : Investigations into the binding characteristics of piperazine derivatives with proteins like bovine serum albumin have been done to understand their pharmacokinetic mechanisms (Karthikeyan et al., 2015).

  • Anti-Cancer Activity : Certain piperazine benzoic acid derivatives have been evaluated for their anti-bone cancer activity and potential antiviral activity through molecular docking studies (Lv et al., 2019).

Safety And Hazards

The safety information for 4-(Piperazin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGYKSQGLCAAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360806
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)benzoic acid

CAS RN

85474-75-5
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperazin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 2
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 3
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 4
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 5
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 6
4-(Piperazin-1-yl)benzoic acid

Citations

For This Compound
8
Citations
G Wang, H Zhang, J Zhou, C Ha, D Pei, K Ding - Synthesis, 2008 - thieme-connect.com
ABT-263, a newly developed Bcl-2 inhibitor, was efficiently synthesized. The key intermediates 4-(4-{[2-(4-chlorophenyl)-5, 5-dimethylcyclohex-1-enyl] methyl} piperazin-1-yl) benzoic …
Number of citations: 24 www.thieme-connect.com
KK Nanda, A Ginnetti, WP Wuelfing - Journal of Pharmaceutical Sciences, 2020 - Elsevier
One of the most common functional groups encountered in drug molecules is the amide, and the most common degradation pathway for amides is base-mediated hydrolysis to its …
Number of citations: 4 www.sciencedirect.com
M Bruncko, TK Oost, BA Belli, H Ding… - Journal of medicinal …, 2007 - ACS Publications
Overexpression of the antiapototic proteins Bcl-2 and Bcl-xL provides a common mechanism through which cancer cells gain a survival advantage and become resistant to conventional …
Number of citations: 395 pubs.acs.org
Z Li, M Zhang, KB Teuscher, H Ji - Journal of Medicinal Chemistry, 2021 - ACS Publications
Structure-based design and optimization were performed to develop small-molecule β-catenin/B-cell lymphoma 9 (BCL9) inhibitors and improve their inhibitory activities. Compound …
Number of citations: 7 pubs.acs.org
C Cheng, M Han, G Xiang, X Fu, C Lu… - Available at SSRN … - papers.ssrn.com
Iron-copper nanozyme (Fe-Cu NZs) with a good peroxidase activity was prepared by hydrothermal method using copper nitrate as copper source, iron acetate as iron source and 2, 5-…
Number of citations: 0 papers.ssrn.com
RE Palma-Goyes, J Vazquez-Arenas, C Ostos… - Electrochimica …, 2016 - Elsevier
A Sb 2 O 5 doped-Ti/RuO 2 -ZrO 2 (Ti/SbRuZr) electrode is used to perform the abatement of ciprofloxacin (CIP, C 17 H 18 FN 3 O 3 ). The catalyst was prepared using the Pechini …
Number of citations: 57 www.sciencedirect.com
Y Long, S Zhao, H Zeng, D Yang - Catalysis letters, 2010 - Springer
… Ammonium iodide (50 mg, 0.347 mmol) and 4-piperazin-1-yl-benzoic acid ethyl ester (81.2 mg, 0.347 mmol) were then added and followed by heating to 80 C for 2 h. The solvent was …
Number of citations: 24 link.springer.com
LV de Souza Santos - 2014 - repositorio.ufmg.br
Nos últimos anos a comunidade científica tem demonstrado grande interesse pelos chamados" poluentes emergentes", que compreendem substâncias de diferentes classes como …
Number of citations: 0 repositorio.ufmg.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.